1-(4-Ethylbenzoyl)piperidin-4-ol 1-(4-Ethylbenzoyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC2539699
InChI: InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)14(17)15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-10H2,1H3
SMILES:
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

1-(4-Ethylbenzoyl)piperidin-4-ol

CAS No.:

Cat. No.: VC2539699

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethylbenzoyl)piperidin-4-ol -

Specification

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name (4-ethylphenyl)-(4-hydroxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)14(17)15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-10H2,1H3
Standard InChI Key BIHHLFUKMFIJCG-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

1-(4-Ethylbenzoyl)piperidin-4-ol consists of a six-membered piperidine heterocycle with a hydroxyl group at the 4-position and a 4-ethylbenzoyl group attached to the nitrogen atom. The molecular formula is C14H19NO2, indicating 14 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and two oxygen atoms . The compound represents an interesting hybrid structure combining features of both piperidine-4-ol derivatives and benzoylpiperidines.

Physical Properties

Based on data extrapolated from structurally related compounds, the physical properties of 1-(4-Ethylbenzoyl)piperidin-4-ol are likely to include:

PropertyExpected ValueBasis for Estimation
Physical StateCrystalline solidSimilar to related piperidine derivatives
ColorWhite to off-whiteCommon for pure piperidine derivatives
Solubility in WaterModerate (likely 300-400 mg/L)Extrapolated from similar compounds
Melting PointApproximately 130-150°CBased on related piperidine-4-ol compounds
Boiling Point>300°CExtrapolated from similar compounds
DensityApproximately 1.1-1.2 g/mLEstimated from similar structures

Chemical Reactivity

The reactivity profile of 1-(4-Ethylbenzoyl)piperidin-4-ol is primarily determined by its functional groups:

  • The secondary alcohol at C-4 can undergo typical hydroxyl group reactions including oxidation, esterification, and dehydration

  • The amide bond formed between the piperidine nitrogen and the 4-ethylbenzoyl group exhibits stability under neutral conditions but may undergo hydrolysis in strongly acidic or basic environments

  • The ethyl substituent on the benzoyl moiety provides a site for potential oxidation or further functionalization

Synthesis Methodologies

Direct Acylation Approach

One straightforward synthetic pathway would involve selective N-acylation of piperidin-4-ol with 4-ethylbenzoyl chloride:

  • Treatment of piperidin-4-ol with a suitable base (triethylamine or pyridine) to prevent O-acylation

  • Addition of 4-ethylbenzoyl chloride under controlled conditions to achieve selective N-acylation

  • Purification to obtain the target compound

Grignard-Based Synthesis

Drawing from methodologies used for related compounds, an alternative approach might involve:

  • Reaction of N-protected 4-piperidinone with 4-ethylphenylmagnesium bromide

  • Hydrolysis to form the tertiary alcohol

  • Deprotection of the nitrogen

  • Selective N-acylation with benzoic acid derivatives

This approach has parallels to the synthesis methods described for structurally related piperidine compounds in the literature .

Purification Considerations

Based on purification methods used for similar compounds, 1-(4-Ethylbenzoyl)piperidin-4-ol likely requires:

  • Extraction techniques utilizing pH manipulation to separate the product from reaction byproducts

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvent combinations to achieve high purity

Structure-Activity Relationship Considerations

Key Structural Features

The biological activity profile of 1-(4-Ethylbenzoyl)piperidin-4-ol would likely be influenced by several key structural elements:

  • The piperidine ring provides a flexible yet conformationally restricted scaffold that appears in numerous bioactive compounds

  • The hydroxyl group at C-4 offers hydrogen bond donor/acceptor capabilities critical for binding to biological targets

  • The 4-ethylbenzoyl group contributes lipophilicity and potential for π-π interactions with aromatic residues in protein binding pockets

Comparison with Bioactive Analogs

Several structurally related compounds demonstrate significant biological activity:

  • N-Methyl-4-piperidinol derivatives serve as important intermediates in the synthesis of antitumor agents and receptor antagonists

  • Compounds containing the 4-hydroxy-piperidine motif have shown utility as kinase inhibitors with applications in cancer treatment

  • The 4-piperidinol scaffold appears in compounds that modulate various biological targets including phosphoinositide-3-kinase and protein lysine methyltransferase G9a

Analytical Characterization

Spectroscopic Profile

The structural features of 1-(4-Ethylbenzoyl)piperidin-4-ol would be expected to produce characteristic spectroscopic signatures:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from related compounds , the 1H NMR spectrum would likely feature:

  • Aromatic protons of the 4-ethylbenzene moiety (δ ~7.0-7.5 ppm)

  • Ethyl group signals (triplet at δ ~1.3 ppm for CH3 and quartet at δ ~2.6 ppm for CH2)

  • Complex multiplets for the piperidine ring protons (δ ~1.5-3.5 ppm)

  • A potentially broad signal for the hydroxyl proton (δ ~4.0-5.0 ppm, dependent on solvent and concentration)

Mass Spectrometry

The mass spectral fragmentation pattern would likely include:

  • Molecular ion peak corresponding to C14H19NO2 (m/z ~233)

  • Characteristic fragmentation at the amide bond

  • Loss of water from the hydroxyl group

  • Fragments corresponding to the 4-ethylbenzoyl moiety

Chromatographic Behavior

The compound would likely exhibit the following chromatographic characteristics:

  • Moderate retention on reverse-phase HPLC systems due to the balance of polar and non-polar functional groups

  • Good resolution using standard C18 columns with methanol/water or acetonitrile/water mobile phases

  • UV detection sensitivity due to the aromatic ring system

Comparative Analysis with Related Compounds

To better understand the potential significance of 1-(4-Ethylbenzoyl)piperidin-4-ol, a comparison with structurally related compounds provides valuable context:

CompoundMolecular FormulaMolecular WeightKnown ApplicationsKey Structural Distinctions
1-(4-Ethylbenzoyl)piperidin-4-olC14H19NO2~233Research compoundN-(4-ethylbenzoyl) substitution; 4-hydroxyl group
N-Methyl-4-piperidinolC6H13NO~115Reactant for synthesis of antitumor agents and kinase inhibitors Simpler N-methyl substitution; smaller molecular size
4-(4-Chlorophenyl)piperidin-4-olC11H14ClNO211.69Pharmaceutical intermediate 4-position contains both hydroxyl and 4-chlorophenyl groups
1-Methyl-4-[3-(propan-2-yloxy)phenyl]piperidin-4-olC15H23NO2~249Precursor in pharmaceutical synthesis Contains propan-2-yloxy substituent on the phenyl ring

This comparison highlights that while 1-(4-Ethylbenzoyl)piperidin-4-ol shares certain structural features with compounds of known utility in pharmaceutical research, its specific substitution pattern offers a unique chemical entity for exploration.

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